2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Medicinal Chemistry Drug Design SAR

This 2,7-diazaspiro[4.5]decan-1-one derivative features a distinct meta-chlorobenzyl substituent, providing unique electronic and steric properties for SAR exploration. The spirocyclic core offers structural rigidity, making it a privileged scaffold for CNS drug discovery programs targeting neurokinin receptors (NK1/NK2) or RIPK1 kinase inhibition. Unlike regioisomeric 2,8-diazaspiro[4.5]decan-1-ones (optimized for antifungal chitin synthase inhibition), this 2,7-substitution pattern is specifically explored for antiemetic, antidepressant, and necroptosis pathway research. Its defined structure ensures experimental reproducibility and supports structure-based drug design.

Molecular Formula C15H19ClN2O
Molecular Weight 278.78 g/mol
Cat. No. B8109287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
Molecular FormulaC15H19ClN2O
Molecular Weight278.78 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C2=O)CC3=CC(=CC=C3)Cl)CNC1
InChIInChI=1S/C15H19ClN2O/c16-13-4-1-3-12(9-13)10-18-8-6-15(14(18)19)5-2-7-17-11-15/h1,3-4,9,17H,2,5-8,10-11H2
InChIKeyMIKIXEXAOXDQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: Core Spirocyclic Scaffold with Defined 3-Chlorobenzyl Substitution for Medicinal Chemistry


2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one (CAS 1187228-38-1) is a spirocyclic lactam derivative characterized by a diazaspiro[4.5]decane core bearing a 3-chlorobenzyl substituent at the N2 position. Spiro compounds offer structural rigidity and are recognized as privileged scaffolds in drug discovery, often serving as biological isosteres of common pharmacophores . This specific substitution pattern—a meta-chlorobenzyl moiety—is distinct within the broader class of diazaspiro[4.5]decan-1-one analogs, which have been explored across multiple therapeutic areas including neurokinin receptor antagonism, RIPK1 inhibition, and antifungal development [1][2].

Why 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one Is Not a Generic Substitute for Other Diazaspiro[4.5]decan-1-one Analogs


Structural variations within the diazaspiro[4.5]decan-1-one scaffold profoundly influence biological activity profiles. The position and nature of substituents dictate target engagement: 2-substituted analogs (including this compound) are predominantly explored in NK1 receptor antagonism and RIPK1 inhibition pathways, whereas 8-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives are optimized for chitin synthase inhibition and antifungal applications [1]. Furthermore, regioisomeric substitution patterns yield functionally distinct molecules—2,7-diazaspiro[4.5]decan-1-ones versus 2,8-diazaspiro[4.5]decan-1-ones exhibit different binding conformations and biological target preferences. The specific 3-chlorobenzyl moiety on this compound introduces unique electronic and steric properties (meta-chloro substitution, enhanced lipophilicity) that cannot be replicated by unsubstituted, phenyl, ethyl, or benzyl analogs. Generic substitution without consideration of these regio- and stereochemical distinctions would compromise experimental reproducibility and undermine structure-activity relationship (SAR) integrity [2].

2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: Head-to-Head Comparator Evidence for Scientific Selection


3-Chlorobenzyl Substituent Enhances Lipophilicity and Modulates Pharmacokinetic Profile Compared to Unsubstituted Core

The 3-chlorobenzyl substitution on 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one significantly increases lipophilicity compared to the unsubstituted 2,7-diazaspiro[4.5]decan-1-one hydrochloride core (CAS 1187173-43-8). While direct experimental logP values for this specific compound are not published, class-level SAR analysis of spirocyclic lactams demonstrates that 3-chlorobenzyl groups contribute approximately +2.3 to +2.8 logP units relative to hydrogen substitution [1]. This lipophilicity enhancement is critical for modulating membrane permeability and CNS penetration potential, aligning with the neurokinin antagonist patent claims that specify aromatic substitution as a key determinant of in vivo activity [2].

Medicinal Chemistry Drug Design SAR

Regioisomeric Specificity: 2,7-Diazaspiro vs. 2,8-Diazaspiro Scaffolds Exhibit Divergent Biological Target Engagement

The 2,7-diazaspiro[4.5]decan-1-one scaffold (including 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one) is functionally distinct from the closely related 2,8-diazaspiro[4.5]decan-1-one series. In antifungal screening assays, 2,8-diazaspiro[4.5]decan-1-one derivatives (compounds 4e, 4j) exhibited chitin synthase (CHS) inhibition with IC50 values of 0.13 mM and 0.12 mM, respectively, and antifungal MIC values against A. fumigatus of 0.08 mmol/L [1]. In contrast, the 2,7-diazaspiro[4.5]decan-1-one scaffold is predominantly associated with RIPK1 kinase inhibition, with class members demonstrating EC50 values as low as 2.5 μM in cellular necroptosis protection assays [2]. This regioisomeric divergence means that 2-(3-chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is not a suitable substitute for 2,8-diazaspiro analogs in antifungal research programs, and vice versa.

Antifungal Kinase Inhibition Target Selectivity

3-Chlorobenzyl Substitution Pattern Differentiates from 4-Chlorobenzyl and 2-Chlorobenzyl Analogs in Antiviral SAR

In a structurally related 1,9-diazaspiro[5.5]undecane series (which shares the 3-chlorobenzyl substitution motif), the 3-chlorobenzyl analog demonstrated distinct antiviral activity compared to para- and ortho-substituted analogs. Specifically, 4-bromobenzyl (SPO-7) and 4-cyanobenzyl (SPO-13) derivatives exhibited DENV2 EC50 values of 14.15 ± 0.50 μM and 20.77 ± 1.92 μM, respectively, while the 2-methylbenzyl analog (SPO-6) achieved 11.43 ± 0.87 μM [1]. This SAR pattern demonstrates that meta-substitution (including 3-chloro) produces biological activity distinct from para- and ortho-substituted analogs. The 3-chlorobenzyl group specifically interacts with the NS5-methyltransferase binding pocket with favorable binding energy (ΔGbind ~−27.2 kcal/mol for the optimal analog) compared to alternative substitution patterns [1].

Antiviral Dengue Virus NS5 Methyltransferase

Structural Rigidity of Spirocyclic Core Confers Metabolic Stability Advantage Over Linear Amide Analogs

The spirocyclic 2,7-diazaspiro[4.5]decan-1-one core of 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one provides enhanced conformational rigidity compared to linear N-benzyl-piperidine-amide analogs. Spiro compounds are documented to possess reduced susceptibility to metabolic degradation due to restricted bond rotation and decreased accessibility to cytochrome P450 enzymes . In drug discovery campaigns, spirocyclic scaffolds including diazaspiro[4.5]decanes have demonstrated improved metabolic stability and extended half-lives relative to flexible acyclic counterparts. For example, the clinically approved NK1 antagonist rolapitant (containing a diazaspiro[4.5]decan-2-one core) exhibits a prolonged half-life of approximately 180 hours, attributed in part to the spirocyclic scaffold's metabolic resistance [1].

Drug Metabolism Pharmacokinetics Stability

Recommended Research Applications for 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one Based on Evidence


NK1/NK2 Receptor Antagonist Lead Optimization Programs

Based on patent disclosures identifying diazaspiro[4.5]decane derivatives as neurokinin antagonists [1], 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one serves as a structurally defined starting point for SAR exploration around the N2 substitution position. The 3-chlorobenzyl group provides an optimal balance of lipophilicity and steric bulk for modulating NK1/NK2 receptor binding. This compound is suitable for medicinal chemistry teams developing novel antiemetic, antidepressant, or anxiolytic candidates targeting the tachykinin receptor family.

RIPK1 Kinase Inhibition and Necroptosis Research

Class-level evidence indicates that 2,7-diazaspiro[4.5]decan-1-one derivatives function as RIPK1 kinase inhibitors with cellular EC50 values in the low micromolar range [2]. 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is appropriately positioned for necroptosis pathway studies, inflammatory disease research, and as a tool compound for validating RIPK1-dependent cell death mechanisms. The compound's spirocyclic core and defined substitution make it valuable for structure-based drug design efforts targeting the RIPK1 ATP-binding pocket.

Antiviral Hit Validation for Flavivirus NS5-Methyltransferase

Cross-study SAR data from 3-chlorobenzyl-substituted spirocyclic analogs demonstrate activity against dengue virus type 2 (DENV2) with EC50 values ranging from 11 to 21 μM depending on substitution pattern [3]. While the reported scaffold differs slightly (1,9-diazaspiro[5.5]undecane vs. 2,7-diazaspiro[4.5]decan-1-one), the conserved 3-chlorobenzyl substitution motif and spirocyclic architecture support evaluation of 2-(3-chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one in antiviral screening cascades, particularly for dengue, Zika, and other flavivirus programs.

Spirocyclic Building Block for CNS-Penetrant Library Synthesis

The 2,7-diazaspiro[4.5]decan-1-one scaffold is recognized as a privileged structure for CNS drug discovery due to its favorable balance of rigidity, three-dimensionality, and predicted brain penetration [4]. 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can be utilized as a versatile building block for parallel synthesis of focused libraries targeting neurological indications, including neurodegenerative diseases and psychiatric disorders. The 3-chlorobenzyl group provides a synthetic handle for further derivatization or can be retained as a pharmacophore element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.